Diethyl (1-cyanoethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Building Block for Phosphonate Derivatives: DECP serves as a crucial building block for the synthesis of diverse phosphonate derivatives through a variety of reactions. These derivatives find applications in numerous areas, including medicine, agriculture, and materials science [].

For instance, DECP can be used to synthesize phosphonate analogues of nucleosides, which are essential for studying cellular processes and developing new antiviral drugs [].

Medicinal Chemistry

- Intermediate for Pharmaceutical Development: DECP acts as an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer drugs [].

Its specific functional groups allow for targeted modifications, leading to the creation of novel drug candidates with desired properties [].

Example

Some research explores the use of DECP derivatives in the development of drugs against Hepatitis C virus [].

Note

It's important to remember that DECP itself is not a therapeutic drug and further research is needed to evaluate the safety and efficacy of its derivatives as potential medications.

Other Research Applications

- Beyond Organic Synthesis and Pharmaceuticals: DECP's unique properties are being investigated in other research areas as well.

Some studies explore its potential use in the development of flame retardant textiles []. Additionally, its role as a reactant in specific organic reactions for targeted molecule creation is being investigated [].

Diethyl (1-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C₇H₁₄N₁O₃P. It features a phosphonate group attached to a cyanoethyl moiety, making it a versatile intermediate in organic synthesis. The compound is characterized by its liquid state at room temperature and has a distinct chemical structure that allows for various functionalizations.

- Nucleophilic Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Michael Addition: The compound can participate in Michael addition reactions, forming new carbon-carbon bonds.

- Rearrangement Reactions: It can also undergo rearrangement processes, such as the 1,2-phospha-Brook rearrangement, which transforms the structure while retaining the phosphorus atom .

Several methods exist for synthesizing diethyl (1-cyanoethyl)phosphonate:

- Phosphite Method: Diethyl phosphite is reacted with bromoacetonitrile in the presence of sodium ethoxide under controlled temperatures to yield diethyl (1-cyanoethyl)phosphonate .

- Cyanomethylation: A tetrahydrofuran solution of cyanomethyl diethyl phosphate is treated with sodium hydride and methyl iodide to produce the desired compound .

- Yield Optimization: The synthesis often aims for high yields (up to 86%) through careful control of reaction conditions such as temperature and reactant concentrations .

Diethyl (1-cyanoethyl)phosphonate finds applications across various domains:

- Synthetic Chemistry: It serves as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Receptor Agonists: The compound is utilized in the preparation of sphingosine phosphate receptor agonists, which have implications in signaling pathways and therapeutic interventions .

- Research: Its unique structure makes it valuable in academic research for studying reaction mechanisms involving phosphorus-containing compounds.

Diethyl (1-cyanoethyl)phosphonate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl Phosphate | C₄H₁₁O₄P | Simple ester structure without cyano group |

| Diethyl Phosphite | C₄H₁₁O₃P | Contains phosphorus in a different oxidation state |

| Ethyl Cyanoacetate | C₅H₇NO₂ | Contains cyano group but lacks phosphonate functionality |

Diethyl (1-cyanoethyl)phosphonate stands out due to its dual functionality as both a phosphonate and a cyano compound, allowing for diverse synthetic applications not available in simpler esters or phosphites.

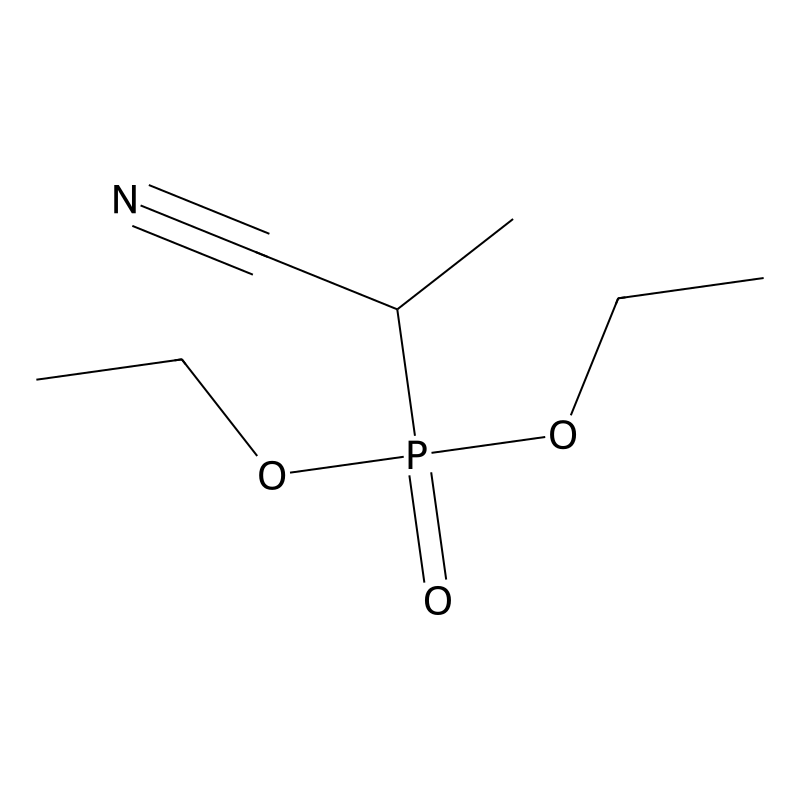

Diethyl (1-cyanoethyl)phosphonate (CAS 29668-61-9) is an organophosphorus compound with the molecular formula C₇H₁₄NO₃P and a molecular weight of 191.16 g/mol. Its structure consists of a phosphonate core (P=O) bonded to a cyanoethyl group (CH₂-C≡N) and two ethoxy groups (OCH₂CH₃). The SMILES notation CCOP(=O)(OCC)C(C)C#N and IUPAC name 2-diethoxyphosphorylpropanenitrile reflect this arrangement.

Key structural features:

- Phosphonate group: Central phosphorus atom bonded to three oxygen atoms and one carbon.

- Cyanoethyl moiety: A nitrile-terminated ethyl chain conferring electron-withdrawing properties.

- Ethyl esters: Hydrocarbon chains that enhance solubility in organic solvents.

Classified as a dialkyl phosphonate, it belongs to a family of compounds widely used in synthetic organic chemistry for carbon-carbon bond formation.

Historical Context and Development

The compound emerged from advancements in phosphonate chemistry during the mid-20th century, particularly the development of the Horner-Wadsworth-Emmons (HWE) reaction. While early work by Horner (1958) and Emmons (1961) focused on stabilized phosphonate carbanions, Diethyl (1-cyanoethyl)phosphonate gained prominence as a specialized reagent for synthesizing α,β-unsaturated nitriles. Its synthesis via Arbuzov-type reactions—involving diethyl phosphite and acrylonitrile derivatives—was first reported in the 1980s.

Nomenclature and Related Compounds

Systematic nomenclature:

- IUPAC: 2-diethoxyphosphorylpropanenitrile.

- Common synonyms: NSC 135193, (1-Cyanoethyl)phosphonic acid diethyl ester.

Structurally related compounds:

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| Diethyl cyanomethylphosphonate | 2537-48-6 | Cyanomethyl group instead of cyanoethyl |

| Diethyl (2-cyanoethyl)phosphonate | 10123-62-3 | Cyano group on terminal carbon |

| Diethyl vinylphosphonate | 6832-25-1 | Vinyl group replaces cyanoethyl |

These analogs share reactivity in HWE olefinations but differ in steric and electronic profiles.

Basic Physical and Chemical Properties

Physical properties:

- Boiling point: 140–141°C at 11 mmHg.

- Density: 1.085 g/mL at 25°C.

- Refractive index: 1.432.

- Solubility: Miscible with chloroform, tetrahydrofuran, and ethyl acetate.

Chemical reactivity:

- Horner-Wadsworth-Emmons olefination: Reacts with aldehydes/ketones to form α,β-unsaturated nitriles.

- Hydrolysis: Susceptible to acidic/basic conditions, yielding phosphonic acid derivatives.

- Thermal stability: Decomposes above 230°C.

Spectroscopic data:

- ³¹P NMR: δ ~25 ppm (characteristic of dialkyl phosphonates).

- IR: Peaks at 2250 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (P=O stretch).

Molecular Formula and Weight

Diethyl (1-cyanoethyl)phosphonate possesses the molecular formula C₇H₁₄NO₃P with a molecular weight of 191.16 g/mol [1] [2] [4] [5]. The compound is assigned the Chemical Abstracts Service (CAS) registry number 29668-61-9, which serves as its unique chemical identifier [2] [4]. The molecular composition includes seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one phosphorus atom, distributed across a phosphonate ester framework with an attached cyanoethyl substituent [1] [5].

The compound is also known by several alternative names, including (1-cyanoethyl)phosphonic acid diethyl ester, 2-diethoxyphosphorylpropanenitrile, and NSC 135193, the latter being its designation in the National Cancer Institute's chemical database [2] . The MDL number MFCD01457302 provides an additional identifier for database searches and chemical cataloging [2] [7].

Table 1: Basic Molecular Properties of Diethyl (1-cyanoethyl)phosphonate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄NO₃P |

| Molecular Weight (g/mol) | 191.16 |

| CAS Number | 29668-61-9 |

| IUPAC Name | Diethyl (1-cyanoethyl)phosphonate |

| Alternative Names | (1-Cyanoethyl)phosphonic acid diethyl ester; 2-diethoxyphosphorylpropanenitrile; NSC 135193 |

| SMILES | CCOP(=O)(C(C)C#N)OCC |

| InChI | InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3 |

| InChI Key | UMLWEPGSWQNXQX-UHFFFAOYSA-N |

| MDL Number | MFCD01457302 |

Structural Features and Bonding

The molecular structure of diethyl (1-cyanoethyl)phosphonate centers around a tetrahedral phosphorus atom that forms the core of the phosphonate functional group [3]. The phosphorus center is bonded to one oxygen atom through a double bond (P=O), two ethoxy groups (-OCH₂CH₃) through single bonds, and one carbon atom of the cyanoethyl substituent [1] [8]. This tetrahedral geometry is characteristic of phosphonate compounds and contributes to their distinct chemical properties [3] [9].

The cyanoethyl substituent contains a chiral carbon center that is bonded to the phosphorus atom, a methyl group, and a nitrile group (-CN) [5] [8]. The presence of the electron-withdrawing nitrile group significantly influences the electronic properties of the molecule, affecting both its reactivity and stability . The two ethyl ester groups provide lipophilic character to the molecule while maintaining the phosphonate's ability to participate in various chemical reactions [10].

The structural representation using the Simplified Molecular Input Line Entry System (SMILES) notation is CCOP(=O)(C(C)C#N)OCC, which describes the connectivity of all atoms in the molecule [1] [8] [11]. The International Chemical Identifier (InChI) provides a more detailed structural description: InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3 [1] [8].

Bond lengths and angles in phosphonate compounds generally follow established patterns for tetrahedral phosphorus centers. The P=O double bond typically measures approximately 1.47-1.50 Å, while P-O single bonds to the ethoxy groups range from 1.55-1.58 Å [12] [13]. The P-C bond connecting the phosphorus to the cyanoethyl group is typically around 1.75-1.80 Å [12]. Bond angles around the tetrahedral phosphorus center approximate 109.5°, though slight deviations occur due to the different electronic demands of the substituents [3] [13].

Stereochemical Aspects

Diethyl (1-cyanoethyl)phosphonate contains one chiral center located at the carbon atom adjacent to the phosphorus center [5]. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, a nitrile group, and the phosphonate moiety, creating a tetrahedral stereocenter [5] [8]. The presence of this chiral center means that the compound can exist as two enantiomers, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules [5].

Commercial samples of diethyl (1-cyanoethyl)phosphonate are typically supplied as racemic mixtures, containing equal amounts of both enantiomers [5]. The compound does not exhibit optical activity in its standard commercial form due to this racemic nature [5]. However, individual enantiomers can be prepared through asymmetric synthesis methods or resolved from the racemic mixture using chiral resolution techniques [14].

The stereochemical configuration at the chiral carbon influences the compound's biological activity and its behavior in stereoselective reactions. Research has shown that diethyl (1-cyanoethyl)phosphonate can participate in stereoselective transformations, particularly in the preparation of optically active compounds when appropriate chiral auxiliaries or catalysts are employed [14].

Table 2: Stereochemical Characteristics

| Stereochemical Feature | Description |

|---|---|

| Chiral Centers | One chiral center at C-1 (cyanoethyl carbon) |

| Optical Activity | Potentially optically active due to chiral center |

| Stereoisomers | Two possible enantiomers (R and S) |

| Configuration | Not specified in commercial samples (racemic mixture) |

| Chirality at Carbon | Tetrahedral carbon bearing CN, CH₃, and P(O)(OEt)₂ groups |

| Asymmetric Carbon Position | Carbon atom adjacent to phosphorus center |

Electronic Properties

The electronic properties of diethyl (1-cyanoethyl)phosphonate are significantly influenced by the presence of both the phosphonate and nitrile functional groups, which serve as electron-withdrawing moieties [16]. The compound exhibits a topological polar surface area (TPSA) of 59.32 Ų, indicating moderate polarity that affects its solubility and membrane permeability characteristics [16]. The octanol-water partition coefficient (LogP) is calculated to be 2.16458, suggesting moderate lipophilicity that influences the compound's distribution between aqueous and organic phases [16].

The molecule contains four hydrogen bond acceptor sites, primarily located at the oxygen atoms of the phosphonate group and the nitrogen atom of the nitrile group [16]. Notably, the compound contains no hydrogen bond donor sites, as all hydrogen atoms are bonded to carbon atoms rather than electronegative heteroatoms [16]. This electronic arrangement contributes to the compound's ability to participate in coordination chemistry and its behavior in polar solvents [16].

The phosphorus center in the molecule adopts a tetrahedral coordination geometry with formal oxidation state +5 [3]. The P=O double bond exhibits significant ionic character due to the electronegativity difference between phosphorus and oxygen, contributing to the compound's polar nature [3] [9]. The electron-withdrawing effect of both the phosphonate and nitrile groups creates an electron-deficient carbon center, which influences the compound's reactivity in nucleophilic substitution and addition reactions .

Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment of the compound. The ³¹P NMR chemical shift for diethyl (1-cyanoethyl)phosphonate appears in the characteristic range for phosphonate esters, typically between 20-40 ppm [17]. The presence of the electron-withdrawing cyanoethyl group causes a downfield shift compared to simple diethyl phosphonate derivatives [17].

Table 3: Electronic and Computational Properties

| Electronic Property | Value/Description |

|---|---|

| Topological Polar Surface Area (TPSA) | 59.32 Ų |

| LogP (octanol-water partition coefficient) | 2.16458 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 5 |

| Molecular Complexity | Medium complexity due to phosphonate and nitrile groups |

| Phosphorus Coordination | Tetrahedral phosphorus center |

| Electron-withdrawing Groups | Cyano group (-CN) and phosphonate group (P=O) |

Conformational Analysis

The conformational behavior of diethyl (1-cyanoethyl)phosphonate is governed by the rotational freedom around several single bonds, particularly the P-O bonds connecting to the ethyl ester groups and the P-C bond linking to the cyanoethyl substituent [16]. The molecule contains five rotatable bonds, providing considerable conformational flexibility that influences its three-dimensional structure and intermolecular interactions [16].

The ethyl ester groups can adopt various conformations through rotation around the P-O and O-C bonds. These conformational changes affect the overall molecular shape and can influence the compound's packing in the solid state and its behavior in solution [10]. The preferred conformations are typically those that minimize steric interactions between the ethyl groups and other parts of the molecule while maintaining favorable electronic interactions [10].

The cyanoethyl substituent also exhibits conformational flexibility, particularly around the P-C bond. The orientation of the nitrile group relative to the phosphonate moiety can significantly affect the compound's reactivity and its ability to participate in intermolecular interactions [18]. Nuclear magnetic resonance coupling constants provide evidence for the preferred conformations in solution, with typical P-C coupling constants ranging from 140-150 Hz for one-bond couplings [17] [19].

Temperature-dependent NMR studies have revealed that the compound exists as a mixture of conformers in solution, with rapid interconversion between different conformational states [10]. The energy barriers for conformational interconversion are generally low, allowing for dynamic behavior at room temperature [18]. This conformational flexibility is important for the compound's utility as a synthetic reagent, as it can adopt the optimal geometry required for specific reactions [10] [14].

Diethyl (1-cyanoethyl)phosphonate exists as a liquid under standard ambient conditions [1] [2]. The compound presents as a clear, colorless to light yellow liquid with characteristic properties typical of organophosphonate esters . The liquid state at room temperature is consistent with its molecular weight of 191.16 g/mol and the presence of flexible ethyl ester groups that prevent crystalline packing [4] [5] [1].

The physical appearance can vary slightly depending on purity and storage conditions, with higher purity samples typically appearing as completely colorless liquids, while slight yellowing may develop in samples exposed to ambient conditions or containing trace impurities . The compound maintains its liquid state across a broad temperature range, making it suitable for various synthetic applications.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, Phosphorus-31)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of diethyl (1-cyanoethyl)phosphonate exhibits characteristic patterns that reflect its molecular structure [6] [7] [8]. The ethoxy groups display typical splitting patterns with the methyl protons appearing as triplets in the range of 1.3-1.4 parts per million due to coupling with adjacent methylene protons. The ethoxy methylene protons manifest as multiplets in the 4.0-4.2 parts per million region, reflecting coupling with both the methyl protons and phosphorus nucleus [6] [7].

The cyanoethyl portion contributes distinctive signals, with the methine proton adjacent to both the phosphonate and nitrile groups appearing as a characteristic multiplet due to phosphorus-proton coupling and neighboring methyl group interactions. The methyl group attached to the cyanoethyl carbon typically resonates around 1.5-1.7 parts per million as a doublet due to coupling with the adjacent methine proton [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides direct structural information about the carbon framework [9] [10]. The nitrile carbon appears in the characteristic range of 115-120 parts per million, consistent with sp-hybridized carbon environments. The ethoxy carbons display predictable chemical shifts, with methyl carbons appearing around 16 parts per million and methylene carbons around 62 parts per million, both showing phosphorus-carbon coupling patterns [9].

The cyanoethyl carbon bearing both the nitrile and phosphonate substituents exhibits a distinctive downfield shift due to the electron-withdrawing effects of both functional groups. Carbon-phosphorus coupling provides additional structural confirmation, with coupling constants varying depending on the number of bonds separating the carbon and phosphorus nuclei [10].

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most diagnostic information for phosphonate compounds [11] [12] [13]. Diethyl (1-cyanoethyl)phosphonate exhibits chemical shifts in the typical range for phosphonate esters, generally between +10 to +35 parts per million relative to phosphoric acid. The exact chemical shift depends on the electronic environment around the phosphorus center, with electron-withdrawing substituents causing downfield shifts [12].

The phosphorus signal typically appears as a complex multiplet due to coupling with neighboring protons, particularly those on the directly attached carbon and ethoxy groups. Phosphorus-proton coupling constants provide valuable structural information, with typical values ranging from 10-20 Hz for two-bond coupling and 5-10 Hz for three-bond coupling [13].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [6] [14] [15]. The phosphonate group exhibits a strong phosphorus-oxygen double bond stretch typically observed in the 1200-1300 cm⁻¹ region. This band is particularly diagnostic for phosphonate esters and appears as an intense, sharp absorption [6].

The nitrile functional group contributes a characteristic carbon-nitrogen triple bond stretch around 2250 cm⁻¹, appearing as a medium to strong, sharp band. This absorption is distinctly separated from other functional group absorptions and provides unambiguous confirmation of the nitrile moiety [14].

Phosphorus-oxygen-carbon single bond stretches appear in the 1000-1100 cm⁻¹ region as multiple overlapping bands corresponding to the various P-O-C environments within the ethoxy groups. Additional bands in the 2800-3000 cm⁻¹ region correspond to carbon-hydrogen stretches from the alkyl portions of the molecule [15].

Mass Spectrometry

Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 191, corresponding to the molecular weight of the compound [16] [17]. The fragmentation pattern provides structural information through characteristic loss of ethoxy groups (45 mass units) and other diagnostic fragmentations typical of phosphonate esters.

Common fragmentation pathways include loss of ethyl radicals (29 mass units), ethoxy groups (45 mass units), and combinations thereof. The nitrile group typically remains intact during fragmentation, providing a stable structural element. Base peaks often correspond to phosphonate-containing fragments, reflecting the stability of the phosphorus-oxygen bond system [16].

Solubility Profile

The solubility characteristics of diethyl (1-cyanoethyl)phosphonate reflect its amphiphilic molecular structure [18]. The compound exhibits limited solubility in water due to the hydrophobic ethyl groups and the overall organic character of the molecule. The presence of the polar phosphonate and nitrile functionalities provides some water interaction capability, but insufficient to achieve significant aqueous solubility [18].

In contrast, the compound demonstrates excellent solubility in organic solvents including ethanol, diethyl ether, chloroform, and tetrahydrofuran [19] [18]. This broad organic solvent compatibility makes it suitable for various synthetic applications and purification procedures. The solubility in polar aprotic solvents is particularly favorable for reactions involving the phosphonate functionality.

The solubility behavior is consistent with other diethyl phosphonate esters, where the balance between polar functional groups and organic substituents determines the overall solvation characteristics. Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures in most organic solvents [19].

Reactivity Parameters

The reactivity of diethyl (1-cyanoethyl)phosphonate is primarily governed by the phosphonate functional group, which participates readily in various synthetic transformations [1] [2] . The compound serves as an effective reagent in Horner-Wadsworth-Emmons reactions, where the phosphonate group acts as a nucleophilic center capable of forming stabilized carbanions under basic conditions [1] [2].

The presence of the electron-withdrawing nitrile group enhances the acidity of the adjacent methine proton, facilitating deprotonation and subsequent nucleophilic reactions. This electronic activation makes the compound particularly useful in carbon-carbon bond-forming reactions where the cyanoethyl unit can be incorporated into target molecules .

The ethyl ester groups provide appropriate leaving group capability during elimination reactions, while maintaining sufficient stability for handling and storage. The overall reactivity profile makes this compound valuable for synthetic applications requiring phosphonate-mediated carbon-carbon bond formation with simultaneous incorporation of nitrile functionality [1] [2].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant